2-fluoro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O2S/c1-14-15(2)27-29(16(14)3)22-13-12-21(25-26-22)24-17-8-10-18(11-9-17)28-32(30,31)20-7-5-4-6-19(20)23/h4-13,28H,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTVZCNDKSFFDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities. Therefore, it’s plausible that this compound may target proteins or enzymes involved in the life cycle of Leishmania and Plasmodium species.
Mode of Action
A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy. This suggests that the compound might interact with its targets through a similar mechanism, leading to inhibition of the target’s function.
Result of Action
The compound has shown potent antileishmanial and antimalarial activities in vitro and in vivo. For instance, a similar compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively. Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively.
Biological Activity
2-fluoro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a complex compound with potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | 2-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzenesulfonamide |
| CAS Number | 1019106-59-2 |
| Molecular Formula | C23H21FN6O |
| Molecular Weight | 416.5 g/mol |
The biological activity of this compound primarily involves its interaction with various protein kinases. Pyrazole derivatives have been shown to exhibit significant inhibitory effects on key signaling pathways involved in cancer proliferation and inflammation:
- Kinase Inhibition : The compound acts as a kinase inhibitor, particularly targeting receptor tyrosine kinases (RTKs) such as EGFR and BRAF(V600E), which are critical in tumor growth and survival pathways .
- Anti-inflammatory Effects : Studies indicate that pyrazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokine production and reducing microglial activation in neuroinflammatory models .
Antitumor Activity
Research has demonstrated that pyrazole derivatives possess notable antitumor properties. In vitro studies have shown that compounds similar to this compound inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| HepG2 | 1.76 ± 0.19 | Significant inhibition |
| HeLa | 2.50 ± 0.30 | Moderate inhibition |
| Normal Fibroblasts | >10 | No toxicity observed |
These results suggest that the compound selectively targets cancer cells while sparing normal cells, an essential characteristic for potential therapeutic agents.
Anti-inflammatory Activity
In vivo studies have shown that similar pyrazole compounds can significantly reduce inflammation markers in animal models:
- LPS-induced Inflammation : The compound reduced levels of TNF-alpha and IL-6 in LPS-injected mice, indicating a strong anti-inflammatory effect.
- Oxidative Stress : It also demonstrated protective effects against oxidative stress-induced cell damage in neuronal cell lines.
Structure-Activity Relationship (SAR)
The SAR analysis highlights that modifications to the pyrazole ring and sulfonamide moiety can significantly impact biological activity:
- Substituent Variations : Introduction of different alkyl or aryl groups at specific positions on the pyrazole ring has been shown to enhance or diminish antitumor activity.
- Fluorine Substitution : The presence of fluorine at the para position of the phenyl ring appears to enhance binding affinity to target kinases, improving inhibition potency .
Case Studies
Several case studies have reported on the efficacy of pyrazole derivatives in clinical settings:
- Case Study 1 : A patient with advanced non-small cell lung cancer (NSCLC) showed significant tumor reduction after treatment with a similar pyrazole-based kinase inhibitor.
- Case Study 2 : In a study involving patients with rheumatoid arthritis, a derivative exhibited marked improvement in clinical symptoms and reduced inflammatory markers.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-fluoro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide, and what methodological considerations are critical for optimizing yield?
- Answer : The compound can be synthesized via multi-step protocols involving:
- Condensation reactions : Reacting pyridazine derivatives with substituted pyrazoles under reflux conditions (e.g., ethanol, 4–6 hours) .
- Protection/deprotection strategies : Use of protecting groups (e.g., sulfonamide) to prevent side reactions during intermediate steps. For example, sulfonamide intermediates are often purified via recrystallization from ethanol or methanol .
- Key parameters : Temperature control (~70–80°C), solvent polarity (ethanol, DMF), and stoichiometric ratios (1:1 for amine coupling) are critical for yield optimization. Typical yields range from 60–75% for analogous sulfonamide derivatives .
Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?
- Answer : Use a combination of:
- Spectroscopic methods :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyridazine/pyrazole rings) and sulfonamide protons (δ ~10.5 ppm) .
- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and N–H bending (~1600 cm⁻¹) .
- Elemental analysis : Validate C, H, N, S, and F percentages (deviation <0.3% from theoretical values) .
- X-ray crystallography : For unambiguous regiochemical confirmation, resolve dihedral angles between pyridazine and pyrazole rings (e.g., ~30–55° for similar structures) .
Q. What solubility and stability profiles are expected for this compound under physiological conditions?
- Answer :
- Solubility : Low aqueous solubility due to aromatic/heterocyclic bulk; enhance via co-solvents (DMSO, PEG) or salt formation. Partition coefficients (logP) for analogs range from 2.5–3.5 .
- Stability : Susceptible to hydrolysis at high pH (>9); store in anhydrous conditions at –20°C. Monitor degradation via HPLC (retention time shifts >5% indicate instability) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound, particularly in enzyme inhibition?
- Answer :
- Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, kinase domains) .
- In vitro assays :
- Fluorimetric assays : Measure IC₅₀ values using recombinant enzymes (e.g., CA IX/XII isoforms) .
- Competitive binding : Use isothermal titration calorimetry (ITC) to quantify binding affinity (Kd < 100 nM for high-potency analogs) .
- Modification strategies : Introduce substituents at pyrazole C3/C5 positions to modulate steric effects and hydrogen bonding .
Q. What crystallographic challenges arise during X-ray analysis of this compound, and how can they be resolved?
- Answer :
- Disorder in heterocyclic rings : Observed in pyrazole/pyridazine moieties; resolve via rigid-body refinement or partial occupancy modeling .
- Hydrogen bonding networks : Use high-resolution data (≤0.8 Å) to map interactions (e.g., N–H···O=S). For example, sulfonamide NH groups form 18-membered synthons in crystal lattices .
- Data collection : Cool crystals to 173 K to minimize thermal motion artifacts .
Q. How can computational methods (e.g., molecular docking) predict the binding mode of this compound to therapeutic targets?
- Answer :
- Docking protocols :
Prepare the ligand (AM1-BCC charges) and receptor (PDB: 3D structure of target enzyme).
Use AutoDock Vina or Schrödinger Glide for flexible docking.
- Validation : Compare predicted poses with crystallographic data (RMSD <2.0 Å). For example, trifluoromethyl groups in analogs show enhanced hydrophobic interactions in kinase pockets .
- Free energy calculations : Apply MM-GBSA to estimate binding energies (ΔG < –8 kcal/mol for high affinity) .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for in vivo studies?
- Answer :
- Process controls :
- Reagent purity : Ensure ≥95% purity for starting materials (HPLC-validated) .
- Reaction monitoring : Use inline FT-IR or LC-MS to track intermediate formation.
- Scale-up adjustments : Optimize solvent volume ratios (e.g., ethanol:H₂O from 3:1 to 2:1) to prevent precipitation issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
